2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-17-5-3-16(4-6-17)18-11-20(26)24(14-23-18)13-19(25)22-12-15-7-9-21-10-8-15/h3-11,14H,2,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDBEKIPOXKIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-4-yl)methyl]acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 350.4 g/mol. Its structure features a pyrimidine core substituted with an ethoxyphenyl group and a pyridine moiety, which may contribute to its biological properties.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of Myeloperoxidase (MPO) : Compounds with similar structures have been shown to inhibit MPO, an enzyme implicated in inflammatory processes and autoimmune diseases. For instance, N1-substituted 6-arylthiouracils demonstrated selective inhibition of MPO activity in vitro and in vivo, suggesting that such compounds could serve as therapeutic agents for conditions like vasculitis and cardiovascular diseases .
- Antiviral Activity : Some derivatives have shown potent antiviral effects by inhibiting viral polymerases. For example, related compounds have demonstrated significant inhibition against Hepatitis C virus (HCV) NS5B RNA polymerase, indicating potential applications in antiviral therapy .
- Anticancer Properties : The structural features of dihydropyrimidines suggest they may interact with various cellular targets involved in cancer progression. Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, although specific data on the compound remains limited.
In Vitro Studies
Several studies have explored the biological activity of dihydropyrimidine derivatives:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds against various bacterial strains. Results showed that some derivatives exhibited significant antibacterial activity, suggesting potential use as antimicrobial agents .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that certain derivatives had IC50 values in the low micromolar range, indicating promising anticancer activity .
Case Studies
- Myeloperoxidase Inhibition : The lead compound PF-06282999 demonstrated robust inhibition of plasma MPO activity in preclinical models. This suggests that similar compounds could be effective in treating inflammatory conditions linked to MPO activity .
- Antiviral Potential : A derivative was tested for its ability to inhibit HCV replication in vitro, showing an EC50 value indicative of potent antiviral activity. This highlights the potential for further development as an antiviral agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| Antimicrobial Activity | Significant against various strains |
| Cytotoxicity (IC50) | Low micromolar range |
| MPO Inhibition | Robust in preclinical models |
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that derivatives of dihydropyrimidines can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Dihydropyrimidine derivatives have shown antimicrobial activity against a range of pathogens. For instance, compounds structurally related to the target compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies that highlight the role of dihydropyrimidines in modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging studies suggest that dihydropyrimidine derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanism includes the modulation of neuroinflammatory processes and oxidative stress reduction .
Case Studies
Several case studies highlight the efficacy and safety of compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-4-yl)methyl]acetamide:
Comparison with Similar Compounds
Structural Analogues with Substituted Aromatic Rings
describes compounds (8–12) with a dihydropyridin-2-one or dihydropyrimidin-4-one core substituted with aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl, 4-bromophenyl). Key differences include:
- Molecular Weight : The target compound (~380–400 g/mol) is lighter than analogs like compound 10 (Br-substituted, 612.50 g/mol), which may improve pharmacokinetic properties .
Table 1: Substituent Effects on Key Parameters
Analogues with Modified Linker Groups
reports 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide, which replaces the target’s oxygen-based acetamide linker with a sulfur atom. Key distinctions:
- Reactivity : The thioether linker in may confer greater metabolic stability but reduced solubility compared to the target’s oxygen-based acetamide .
- Melting Point : The target compound’s melting point is likely lower than the >300°C observed in compounds due to differences in crystallinity .
Heterocyclic Variations
and 11 highlight analogs with morpholine (C19H24N4O3) or benzodioxol (C22H21N3O5) groups instead of the pyridin-4-ylmethyl moiety:
- Solubility : The pyridine ring in the target compound may enhance aqueous solubility compared to morpholine or benzodioxol groups due to polar interactions .
- Bioactivity : Pyridine’s aromatic nitrogen could facilitate π-π stacking in protein binding sites, a feature absent in morpholine derivatives .
Table 2: Heterocyclic Group Comparison
Preparation Methods
Three-Component Cyclocondensation
The dihydropyrimidinone scaffold is synthesized via the Biginelli reaction, which couples 4-ethoxybenzaldehyde, β-ketoesters, and urea derivatives. Source demonstrates that tetrabutylammonium bromide (TBAB) catalyzes this reaction under solvent-free microwave irradiation (300 W, 80–100°C), completing in 3–4 minutes with 85–92% yields. The mechanism proceeds through imine formation between the aldehyde and urea, followed by nucleophilic attack by the enolized β-ketoester and cyclodehydration (Scheme 1).
Optimization of Reaction Parameters
-
Catalyst : TBAB (10 mol%) outperforms conventional acids like HCl or HOAc by stabilizing intermediates via hydrogen bonding.
-
Solvent : Solvent-free conditions minimize side reactions and simplify purification.
-
Temperature : Microwave irradiation reduces reaction time from hours to minutes compared to thermal methods.
Functionalization of the Dihydropyrimidinone at N1
Alkylation with Bromoacetyl Bromide
The N1 position of the dihydropyrimidinone is alkylated using bromoacetyl bromide under basic conditions. Source employs EDCI.HCl and DMAP in anhydrous dichloromethane at 0°C to facilitate this step, achieving 76% yield after recrystallization. The reaction mechanism involves deprotonation of the NH group by a base (e.g., NaHCO₃), followed by nucleophilic substitution (SN2) with bromoacetyl bromide (Scheme 2).
Challenges in Regioselectivity
Alkylation predominantly occurs at N1 due to its higher nucleophilicity compared to N3, as confirmed by ¹H NMR analysis of intermediates.
Amidation with 4-(Aminomethyl)Pyridine
Nucleophilic Displacement of Bromide
The bromoacetyl intermediate reacts with 4-(aminomethyl)pyridine in dimethylformamide (DMF) at 60°C for 12 hours, yielding the target acetamide. Source reports similar displacements using ethyl acetate extraction and Na₂SO₄ drying, achieving 78–87% yields.
Coupling Reagents
EDCI.HCl activates the carboxylic acid (if present) for amide bond formation, as demonstrated in Source for analogous acetamides.
Alternative Catalytic Systems: Deep Eutectic Solvents
ZnCl₂/Urea Eutectic Mixtures
Source utilizes ZnCl₂/urea (3.5:1 molar ratio) as a dual solvent-catalyst system for one-pot syntheses of dihydropyrimidinones at 80°C. This approach eliminates the need for volatile organic solvents and achieves 82–96% yields in 30–60 minutes.
Mechanistic Insights
Zn²⁺ ions polarize carbonyl groups, accelerating imine formation and cyclization. The urea component acts as a hydrogen bond donor, stabilizing intermediates.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Conditions | Yield (%) | Time |
|---|---|---|---|---|
| Microwave + TBAB | TBAB | Solvent-free, 80°C | 85–92 | 3–4 min |
| ZnCl₂/Urea | ZnCl₂ | 80°C, eutectic | 82–96 | 30–60 min |
| EDCI Coupling | EDCI.HCl | CH₂Cl₂, 0°C → RT | 76 | 24 h |
Purification and Characterization
Recrystallization Techniques
Products are purified via recrystallization from dichloromethane-ethyl acetate (1:3 v/v), as detailed in Source, to remove unreacted starting materials and byproducts.
Spectroscopic Validation
-
¹H NMR : Characteristic signals include δ 8.25–8.40 (pyridin-4-yl protons), δ 4.10–4.30 (OCH₂CH₃), and δ 6.80–7.40 (aromatic protons).
-
GC-MS : Molecular ion peaks confirm the target molecular weight (e.g., m/z 424.2 for C₂₂H₂₄N₄O₄).
Environmental and Economic Considerations
Q & A
Q. How can researchers optimize the synthetic route for this compound while minimizing side reactions?
Methodological Answer: To optimize synthesis, employ Design of Experiments (DOE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield and purity. Reaction monitoring via HPLC or LC-MS helps track intermediates and byproducts. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states to refine reaction conditions . Combining DOE with computational path-search methods (e.g., ICReDD’s approach) reduces trial-and-error experimentation and accelerates optimization .
Example Table: Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Impact on Yield (%) | Reference Method |
|---|---|---|---|
| Temperature | 60°C – 120°C | ±15% | DOE with LC-MS |
| Solvent (Polarity) | DMF vs. THF | +20% in DMF | DFT Calculations |
| Catalyst Loading | 0.5% – 5% | Optimal at 2.5% | Response Surface |
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyrimidinone, ethoxyphenyl) and confirms regiochemistry. Compare experimental shifts with computed spectra for validation .
- Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities via isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities; requires high-purity crystals .
- HPLC-PDA : Quantify purity (>98%) and monitor degradation under stress conditions (e.g., heat, light) .
Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
Methodological Answer: The pyrimidinone and pyridinylmethyl groups suggest kinase or protease inhibition. For example:
- Kinase Binding Assays : Use recombinant enzymes (e.g., EGFR, MAPK) with ATP-competitive luminescence assays. Compare IC50 values with analogs like AZD8931 .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks subcellular localization in cancer cell lines .
- Molecular Docking : Align the compound with crystallized kinase domains (PDB databases) to predict binding modes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported pharmacological data for this compound?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Address this by:
- Multi-parametric QSAR Models : Train models using diverse datasets (e.g., IC50, solubility, logP) to identify outliers .
- Free-Energy Perturbation (FEP) : Quantify binding affinity differences across isoforms (e.g., kinase mutants) .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical weighting to resolve discrepancies .
Q. What strategies mitigate degradation or instability during in vitro and in vivo studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidation (H2O2), and UV light. Identify degradation products via LC-HRMS and adjust formulation (e.g., antioxidants, lyophilization) .
- Plasma Stability Assays : Incubate with human/animal plasma; quantify parent compound loss over time. Use prodrug strategies if metabolic clearance is rapid .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins, PEG) in PBS or cell culture media .
Q. How can researchers design experiments to validate the compound’s selectivity across related enzyme families?
Methodological Answer:
- Panel Screening : Test against 50+ kinases/proteases at a single concentration (e.g., 10 µM). Prioritize targets with <50% inhibition for dose-response validation .
- Cryo-EM/SPR : Resolve binding kinetics (kon/koff) for high-priority targets .
- CRISPR Knockout Models : Validate target engagement in cell lines lacking specific enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
